1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea
Description
The compound 1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea (hereafter referred to as Compound X) features a urea backbone linked to a 4-fluorophenyl group and a thiazolo[3,2-a]pyrimidine core. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors . The thiazolo-pyrimidine moiety contributes to π-π stacking and dipole interactions, while the 4-fluorophenyl group modulates lipophilicity and metabolic stability. This article compares Compound X with structurally related urea derivatives, focusing on synthesis, crystallography, and biological implications.
Properties
IUPAC Name |
1-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-12-13(2)23-21-26(19(12)27)18(11-29-21)14-4-3-5-17(10-14)25-20(28)24-16-8-6-15(22)7-9-16/h3-11H,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYMDXINRCRXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea typically involves multiple steps:
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Formation of the Thiazolopyrimidine Core: : The initial step involves the synthesis of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminothiazole with a diketone in the presence of a catalyst.
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Attachment of the Phenyl Group: : The next step is the introduction of the phenyl group to the thiazolopyrimidine core. This can be done through a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated thiazolopyrimidine derivative in the presence of a palladium catalyst.
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Introduction of the Fluorophenyl Group: : The final step involves the formation of the urea linkage with the fluorophenyl group. This can be achieved by reacting the intermediate compound with 4-fluoroaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Overview
1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections outline its scientific research applications, including synthesis methods, biological activities, and case studies.
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Activity : Compounds with similar thiazolopyrimidine structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) indicating significant antibacterial properties .
- Anticancer Potential : Research indicates that thiazolopyrimidine derivatives can inhibit multiple tyrosine kinases associated with cancer progression. For example, compounds similar to the target compound have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that derivatives may also possess anti-inflammatory properties, although specific data on this compound is limited .
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial efficacy of related compounds, derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 50 μg/mL for certain derivatives, indicating promising antibacterial potential .
Case Study 2: Anticancer Activity
A series of thiazolopyrimidine analogs were evaluated for their anticancer activity against lung carcinoma cell lines (A549). One derivative exhibited an IC50 value of 0.041 µM, demonstrating potent cytotoxic effects and suggesting that structural modifications could enhance activity against specific cancer targets .
Mechanism of Action
The mechanism of action of 1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Compound X shares the 4-fluorophenyl-urea motif with several analogs but differs in the heterocyclic core. Below is a comparative analysis:
Table 1: Structural Comparison of Compound X and Analogs
Crystallographic and Hydrogen-Bonding Properties
- Chalcone analogs (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles of 7.14°–56.26° between aromatic rings, affecting packing efficiency .
- Compound X ’s thiazolo-pyrimidine core may adopt planar conformations, facilitating π-π interactions. Hydrogen-bonding patterns (N-H···O/F) are critical for crystal packing and target binding .
Discussion of Key Differences
Heterocyclic Core :
- Thiazolo-pyrimidine (Compound X) vs. pyrido-pyrimidine (): The latter’s fused pyridine ring increases rigidity and electron density.
- Triazine () vs. oxadiazole (): Triazine’s nitrogen-rich structure enhances hydrogen-bonding capacity, while oxadiazole improves metabolic stability.
Substituent Effects :
- Trifluoromethyl groups () boost lipophilicity and bioavailability.
- Morpholine () increases solubility but may reduce membrane permeability.
Biological Targets: Analogs target diverse pathways (antimalarial, antiviral), highlighting urea’s versatility. Compound X’s unique core may unlock novel applications.
Biological Activity
1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives that have been reported to exhibit various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 369.4 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its versatility in biological applications.
Antibacterial Activity
Research has shown that thiazole derivatives exhibit notable antibacterial properties. In a study evaluating various thiazole derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this compound demonstrated significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like Oxytetracycline, indicating enhanced potency against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. A study highlighted that compounds with similar structural motifs inhibited cancer cell proliferation effectively. The mechanism often involves the inhibition of specific kinases or proteases that are crucial for cancer cell survival and proliferation . Case studies have documented the efficacy of these compounds in various cancer models, showcasing their potential as therapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory activity of thiazole derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation in preclinical models .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and cyclooxygenase (COX), which are involved in critical biological processes.
- Receptor Modulation : It may modulate receptor activity linked to inflammatory responses and cancer cell signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Formation of the thiazolo[3,2-a]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones .
- Introduction of the 4-fluorophenylurea moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
- Optimization Strategies :
- Temperature control (70–100°C) to minimize side reactions in cyclization steps .
- Use of polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- NMR Analysis :
- H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and pyrimidine groups) and urea NH signals (δ 9.5–10.2 ppm) .
- C NMR: Confirm carbonyl (C=O, ~170 ppm) and thiazole ring carbons (~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of the thiazolo-pyrimidine fused ring system .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer :
- Solubility Testing : Use HPLC or UV-Vis spectroscopy in buffers (pH 1–7.4) with DMSO as a co-solvent (<1% v/v) .
- Stability Assessment :
- Incubate in simulated gastric fluid (pH 2) and plasma (37°C, 24 hr); monitor degradation via LC-MS .
- Key instability points: Hydrolysis of the urea linkage under acidic conditions .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence bioactivity compared to analogs with chlorine or methyl groups?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Study :
| Substituent | Biological Activity (IC) | Key Interactions |
|---|---|---|
| 4-Fluorophenyl | 0.8 µM (Kinase X inhibition) | Hydrogen bonding with active-site Lys residue |
| 3-Chlorophenyl | 2.3 µM | Increased hydrophobicity but reduced solubility |
| 4-Methylphenyl | >10 µM | Steric hindrance limits binding |
- Validation : Molecular docking (e.g., AutoDock Vina) to compare binding poses .
Q. What experimental design principles apply to optimizing in vitro assays for target engagement?
- Methodological Answer :
- Assay Design :
- Use fluorescence polarization (FP) or TR-FRET for kinase inhibition assays .
- Include positive controls (e.g., staurosporine) and negative controls (DMSO-only wells) .
- Data Interpretation :
- Address false positives via counter-screens (e.g., redox activity assays) .
- Use Hill slopes to assess cooperativity in dose-response curves .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., thiazole ring) .
- Toxicity Prediction : Apply Derek Nexus to flag structural alerts (e.g., urea moiety linked to mutagenicity risks) .
- Validation : Compare with in vitro microsomal stability data (human liver microsomes) .
Q. How should contradictory data on target selectivity be resolved?
- Methodological Answer :
- Case Study : Discrepancies in kinase inhibition profiles across studies may arise from:
- Assay Conditions : ATP concentration variations (1 mM vs. 10 µM) affecting IC values .
- Protein Source : Recombinant vs. native kinases (post-translational modifications alter binding) .
- Resolution :
- Perform orthogonal assays (e.g., CETSA for target engagement in cell lysates) .
- Use CRISPR-edited cell lines to validate on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
